3-Chloro-2-fluoro-6-formylbenzoic acid is an aromatic compound characterized by a carboxylic acid functional group attached to a benzene ring with two halogen substituents: chlorine and fluorine. Its molecular formula is and it has a molecular weight of approximately 202.56 g/mol. The compound is notable for its unique structure, which includes a formyl group (-CHO) at the 6-position of the benzoic acid framework, making it a potentially useful building block in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry.
3-Chloro-2-fluoro-6-formylbenzoic acid can be synthesized through various methods:
These methods allow for the efficient production of this compound in laboratory settings.
3-Chloro-2-fluoro-6-formylbenzoic acid has potential applications in:
The versatility of this compound makes it valuable across multiple fields .
Interaction studies involving 3-chloro-2-fluoro-6-formylbenzoic acid are crucial for understanding its reactivity and potential biological effects. Such studies typically include:
These studies help elucidate its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 3-chloro-2-fluoro-6-formylbenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
3-Chloro-2,6-difluorobenzoic acid | 225104-76-7 | 0.94 |
4-Chloro-2-fluoro-6-methylbenzoic acid | 1427395-43-4 | 0.94 |
2-Fluorobenzoic acid | 161957-55-7 | 0.93 |
2,4,5-Trifluoro-3-chlorobenzoic acid | 101513-77-3 | 0.93 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of chlorine and fluorine substituents in 3-chloro-2-fluoro-6-formylbenzoic acid sets it apart from others, potentially influencing its reactivity and biological activity differently than its analogs .